Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-
Description
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- (IUPAC name) is a synthetic benzoic acid derivative characterized by a 4-chlorophenoxyacetyl group attached to the amino substituent at the para position of the aromatic ring. Its molecular formula is C₁₅H₁₁Cl₂NO₄, with a molecular weight of approximately 336.17 g/mol (inferred from structurally similar compounds in and ). The compound features:
- A benzoic acid core (C₇H₅O₂).
- A 4-chlorophenoxy moiety (C₆H₄ClO) linked via an acetyl bridge (CH₂CO) to an amino group (-NH-).
The compound is typically synthesized via reactions involving 4-aminobenzoic acid and 4-chlorophenoxyacetyl chloride under reflux conditions in anhydrous solvents (analogous to methods in ).
Structure
3D Structure
Properties
CAS No. |
54393-15-6 |
|---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
InChI Key |
QIOBRXCJIOTMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Amide Coupling
The most widely documented method involves reacting 4-aminobenzoic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Equation:
Key parameters:
Alternative Activation Strategies
In industrial settings, 4-chlorophenoxyacetic acid may be activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the acid chloride in situ, eliminating the need to handle pre-formed acid chloride. This one-pot method reduces purification steps and improves scalability.
Example Protocol:
-
Dissolve 4-chlorophenoxyacetic acid (1.0 equiv) in anhydrous DCM.
-
Add thionyl chloride (1.2 equiv) dropwise at 0°C, then stir at room temperature for 2 hours.
-
Add 4-aminobenzoic acid (1.1 equiv) and TEA (2.0 equiv), reflux for 4 hours.
-
Quench with ice-water, extract with DCM, and recrystallize from ethanol.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 4 | 76 |
| DCM | 8.9 | 3 | 81 |
| THF | 7.5 | 5 | 68 |
Polar aprotic solvents like DCM enhance reaction rates due to better solubility of intermediates. Non-polar solvents like toluene require prolonged reflux but simplify post-reaction separation.
Catalytic Efficiency
The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yields to 89% by stabilizing the tetrahedral intermediate during amide bond formation.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve heat and mass transfer. Key advantages:
Waste Management
-
Acid Scavengers: Polymer-supported scavengers (e.g., polystyrene-bound TEA) reduce HCl waste.
-
Solvent Recycling: Toluene and DCM are recovered via distillation, achieving >90% solvent reuse.
Challenges and Solutions
Hydrolysis of Acid Chloride
Exposure to moisture leads to hydrolysis of 4-chlorophenoxyacetyl chloride, forming 4-chlorophenoxyacetic acid. Mitigation strategies:
Purification Difficulties
The product’s low solubility in cold ethanol necessitates gradient recrystallization:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- can undergo oxidation reactions, typically forming carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- exhibits significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing inhibition zones ranging from 8 mm to 15 mm depending on concentration .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound 3 | Enterococcus faecium | 15 mm |
| Compound 4 | Staphylococcus aureus | 10 mm |
| Compound 6a | Candida albicans | 8 mm |
The compound's mechanism of action appears to involve disrupting microbial cell walls or interfering with metabolic processes, making it a candidate for further development as an antimicrobial agent .
Antibiofilm Activity
In addition to its antimicrobial effects, this compound exhibits antibiofilm activity. It has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections associated with biofilms . The minimum biofilm eradication concentration (MBEC) was determined to be around 125 µg/mL for several tested strains.
Potential Pharmaceutical Applications
Given its biological activity, benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- may have potential applications in pharmaceuticals. It could serve as a lead compound in developing new antibiotics or antifungal agents. The structural modifications that enhance its activity could also be explored for creating derivatives with improved efficacy and reduced toxicity.
Toxicity Studies
Toxicity assessments have indicated that while some derivatives show moderate toxicity to aquatic organisms like Daphnia magna, others exhibit significantly lower toxicity compared to their parent compounds. This suggests that careful modification of the chemical structure can lead to compounds that are both effective and safer for use .
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- with structurally analogous benzoic acid derivatives, emphasizing substituent effects, synthesis, and biological activities:
Structural and Functional Insights:
Electron-Withdrawing vs. In contrast, the 3-methoxyphenoxy group () is electron-donating, which may increase solubility but reduce metabolic stability. Nitro groups (e.g., in JP6, ) introduce strong electron-withdrawing effects, correlating with antimicrobial activity but higher toxicity.
Bioactivity Trends: Insecticidal Activity: The target compound’s 4-chlorophenoxy group mirrors the substituent in 4-[(phenylcarbamoyl)amino]benzoic acid (), which showed insecticidal efficacy. Chloroaromatic groups are known to enhance lipophilicity and target binding in agrochemicals. Antimicrobial Activity: Schiff base derivatives (e.g., JP6 in ) exhibit activity due to the imine (-C=N-) linkage, absent in the target compound.
Synthetic Accessibility: The target compound requires specialized reagents (e.g., 4-chlorophenoxyacetyl chloride), whereas Schiff bases () are simpler to synthesize via condensation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
